5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN3O3/c1-17-4-8-23-21(12-17)26-27(33(23)15-19-6-7-20(30)14-22(19)29)28(34)32(16-31-26)11-10-18-5-9-24(35-2)25(13-18)36-3/h4-9,12-14,16H,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKTYCJSHJFRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC)CC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H22ClF2N3O3
- Molecular Weight : 509.9 g/mol
- CAS Number : 1216927-02-4
Antitumor Activity
Research indicates that compounds structurally similar to 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor growth effectively in various cancer cell lines. A notable example includes the evaluation of a series of pyrimidine derivatives that demonstrated IC50 values in the low micromolar range against cancer cell lines such as SJSA-1, indicating potent antiproliferative activity .
| Compound | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|
| Compound 32 | 0.22 | 86% |
| Compound 33 | 0.15 | 87% |
| Compound 38 | 0.24 | 100% |
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties. A related compound, GM-90432, demonstrated efficacy in a zebrafish model of epilepsy by modulating neurotransmitter levels and exhibiting antioxidant effects . This line of research could imply similar mechanisms may be present in the target compound.
The biological activity of this compound may stem from its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer and neuroprotection. The presence of the chloro and fluorine atoms in its structure suggests enhanced lipophilicity and bioavailability, which can facilitate better interaction with cellular targets.
Case Studies and Research Findings
- Antiproliferative Studies : In a study assessing various pyrimidine derivatives, it was found that modifications on the benzyl group significantly affected the antiproliferative activity against cancer cell lines. The most effective derivatives had specific substitutions that enhanced their binding affinity to target proteins involved in tumor growth regulation .
- Neurochemical Profiling : In zebrafish models, compounds similar to our target exhibited significant alterations in neurochemical profiles during induced seizures. This suggests a potential for developing anti-seizure medications based on structural analogs of the compound under study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
Key Findings:
Substituent Effects on Bioactivity: The fluoro and methoxy groups in Compound 3 () enhance its anti-HBV activity, likely by improving binding affinity to viral targets .
Structural Variations: R3 Position: The 3,4-dimethoxyphenethyl chain in the target compound introduces bulkier and more electron-rich substituents than the 2-methoxybenzyl group in Compound 3, which could alter steric interactions in target binding .
Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to exceed 450 g/mol (based on analogs), which may limit bioavailability compared to lighter derivatives like the 323.78 g/mol compound in .
Preparation Methods
Formation of the Pyrimido[5,4-b]indole Core
The core synthesis begins with 9-bromo-10-nitrophenanthrene , which undergoes lithiation at -78°C followed by boronation with trimethyl borate to yield a boronic acid intermediate. Subsequent Suzuki coupling with 4-bromo-2,6-dichloropyrimidine in tetrahydrofuran (THF) at 80°C forms the bicyclic scaffold.
Critical Parameters :
Installation of the N5-Substituent
The 2-chloro-4-fluorobenzyl group is attached via alkylation using 2-chloro-4-fluorobenzyl chloride in the presence of NaH (2.2 equiv) in THF at 0°C. The reaction mixture is stirred for 6 h, followed by quenching with ice-water.
Purification :
- Silica gel chromatography (CH₂Cl₂/MeOH 95:5) yields 82% pure product.
- Recrystallization from ethanol improves purity to >98%.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multicomponent Approach
A modified method combines 1H-indole-3-carbaldehyde , ethyl 3-oxobutanoate , and malononitrile in ethanol under reflux to form the indole core. Subsequent additions of 3,4-dimethoxyphenethylamine and 2-chloro-4-fluorobenzyl bromide yield the target compound in 58% overall yield.
Advantages :
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the indole core on Wang resin enables sequential alkylation with 3,4-dimethoxyphenethyl bromide and 2-chloro-4-fluorobenzyl chloride. Cleavage with trifluoroacetic acid (TFA) yields the final compound with 70% purity, requiring additional HPLC purification.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
